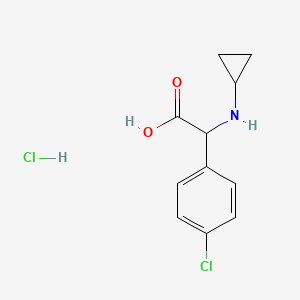
2-(4-Chlorophenyl)-2-(cyclopropylamino)acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-(cyclopropylamino)acetic acid;hydrochloride, also known as CCPA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCPA is a potent agonist of the A1 adenosine receptor, which is involved in various physiological processes such as cardiovascular regulation, neurotransmission, and inflammation.
Applications De Recherche Scientifique
Controlled-Release Herbicides
2,4-Dichlorophenoxyacetic acid (2,4-D) esters, closely related to the compound , have been investigated for their potential as controlled-release herbicides. Studies have shown that these compositions liberate varying amounts of 2,4-D and soluble 2,4-D esters, indicating possible use in agriculture for pest control (Mehltretter et al., 1974).
Intracellular Conversion to Cyclooxygenase Inhibitors
Research on aceclofenac, a derivative of the chemical , demonstrates its potential to inhibit prostaglandin E2 production by human cells. This is achieved through its intracellular conversion into active metabolites that block cyclooxygenase activities, suggesting its application in the treatment of inflammation (Yamazaki et al., 1997).
Photogeneration and Reactivity of Aryl Cations
The photochemistry of compounds like 4-chlorophenol, which shares a similar structure with the compound , shows potential in the study of organic chemistry and synthetic methodologies. These studies delve into reductive dehalogenation and the formation of aryl cations, contributing to our understanding of chemical reactions under various conditions (Protti et al., 2004).
Imprinted Polymer-Based Sensor Systems
Molecularly imprinted polymers specific to 2,4-dichlorophenoxy-acetic acid (similar in structure to the compound ) have been developed for sensor systems. These systems utilize electrochemical detection, indicating applications in environmental monitoring and herbicide detection (Kröger et al., 1999).
Adsorption Behavior and Environmental Impact
Studies on the adsorption behavior of similar compounds like 2,4,5-Trichlorophenoxy acetic acid provide insights into environmental remediation techniques. This includes understanding how these compounds interact with various materials, which could lead to the development of more efficient methods to remove such contaminants from the environment (Khan & Akhtar, 2011).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-(cyclopropylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)10(11(14)15)13-9-5-6-9;/h1-4,9-10,13H,5-6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAYLJCEFIHVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CC=C(C=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

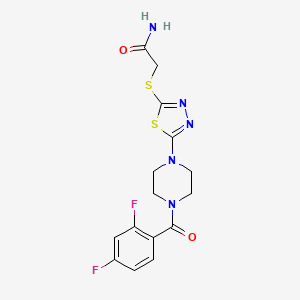
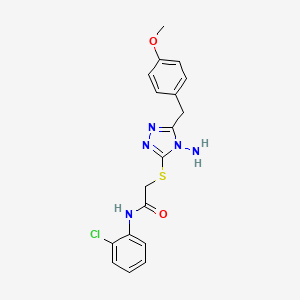
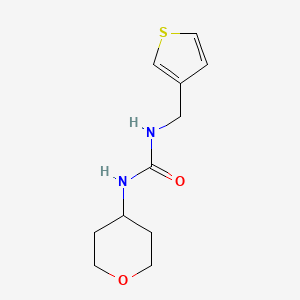
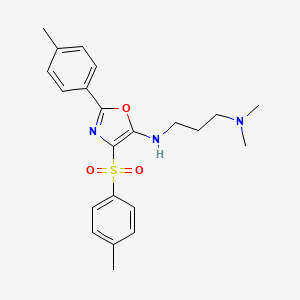
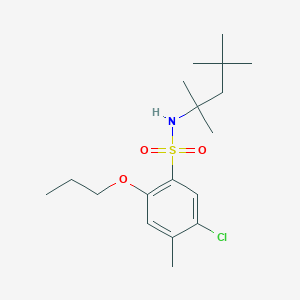
![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)
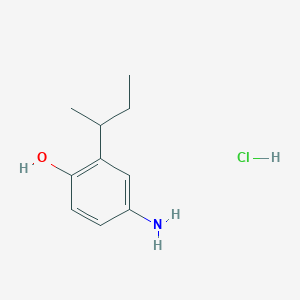
![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)

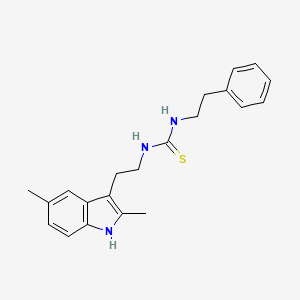
![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)
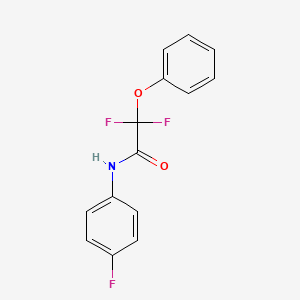

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)